Thiourea

Catalog No.
S608806
CAS No.
62-56-6
M.F
CH4N2S
CH4N2S
H2NCSNH2
M. Wt
76.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiourea

CAS Number

62-56-6

Product Name

Thiourea

IUPAC Name

thiourea

Molecular Formula

CH4N2S
CH4N2S
H2NCSNH2

Molecular Weight

76.12 g/mol

InChI

InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)

InChI Key

UMGDCJDMYOKAJW-UHFFFAOYSA-N

SMILES

C(=S)(N)N

Solubility

11.4 [ug/mL] (The mean of the results at pH 7.4)
10 to 50 mg/mL at 68 °F (NTP, 1992)
In water, 1.42X10+5 mg/L at 25 °C
Soluble in water at 25 °C: 1 part in 11
Aqueous solubility data in g/L: 0.4676 at 0 °C; 85.07 at 10 °C; 117.5 at 20 °C; 133.9 at 25 °C; 167.4 at 30 °C; 235.5 at 40 °C; 415.2 at 60 °C, 579.8 at 80 °C; 704.1 at 100 °C
Soluble in alcohol; sparingly soluble in ether.
For more Solubility (Complete) data for THIOUREA (6 total), please visit the HSDB record page.
142 mg/mL at 25 °C
Solubility in water: moderate

Synonyms

Thiopseudourea; 2-Thiourea; Isothiourea; NSC 5033; Pseudothiourea; THU; Thiocarbamide; TsIZP 34; β-Thiopseudourea

Canonical SMILES

C(=S)(N)N

Agriculture: Mitigating Stress and Enhancing Plant Growth

Research suggests thiourea can improve plant resilience and yield. Studies have shown that exogenous application (applying the compound externally) of thiourea to crops like wheat can:

  • Enhance heat stress tolerance: Thiourea may improve photosynthetic activity, leading to better growth under heat stress conditions .
  • Increase yield: Application of thiourea at different stages of plant growth has been shown to increase plant height, number of tillers and grains, and overall grain yield .

Thiourea is an organosulfur compound with the chemical formula SC(NH₂)₂. Its structure consists of a carbon atom bonded to a sulfur atom and two amino groups, making it structurally similar to urea, where the oxygen atom is replaced by sulfur. This substitution leads to significant differences in their chemical properties and reactivity. Thiourea is primarily used as a reagent in organic synthesis and is recognized for its versatility in various

  • Decomposition: Upon heating above 130 °C, thiourea decomposes into ammonium thiocyanate, which can revert back to thiourea upon cooling .
  • Reduction Reactions: It acts as a reducing agent, capable of reducing peroxides to diols. Thiourea also facilitates the reductive workup of ozonolysis reactions to yield carbonyl compounds .
  • Nucleophilic Reactions: Thiourea can convert alkyl halides into thiols due to the high nucleophilicity of its sulfur atom. This property allows it to participate in various nucleophilic substitution reactions, forming isothiouronium salts as intermediates .
  • Synthesis of Heterocycles: Thiourea serves as a precursor for synthesizing pyrimidine derivatives and aminothiazoles through condensation reactions with β-dicarbonyl compounds and α-haloketones, respectively .

Thiourea exhibits various biological activities, including:

  • Antimicrobial Properties: Some studies indicate that thiourea derivatives possess antimicrobial effects, making them potential candidates for pharmaceutical applications .
  • Anticancer Activity: Certain thiourea derivatives have shown promise in inhibiting cancer cell proliferation, suggesting potential therapeutic applications in oncology .
  • Enzyme Inhibition: Thiourea can inhibit specific enzymes, impacting metabolic pathways and offering insights into its role as a biochemical tool .

Thiourea can be synthesized through several methods:

  • Direct Reaction with Isothiocyanates: Primary or secondary amines react with isothiocyanates to yield thioureas efficiently .
  • Urea-Cyanamide Method: Involves dehydrating urea to form cyanamide, which then reacts with hydrogen sulfide .
  • Condensation Reactions: A simple condensation between amines and carbon disulfide in an aqueous medium allows for the synthesis of symmetrical and unsymmetrical thioureas .
  • On-Water Synthesis: An environmentally friendly method where (thio)isocyanates react with amines in water, enhancing selectivity and facilitating product isolation .

Thiourea finds applications across various fields:

  • Agriculture: Used as a fertilizer and soil conditioner due to its ability to enhance nitrogen availability .
  • Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs, including thiobarbituric acid and sulfathiazole .
  • Chemical Industry: Utilized in the production of rubber accelerators and dyes, reflecting its importance in industrial chemistry .

Research on thiourea interactions highlights its role in biochemical processes:

  • Protein Interactions: Thiourea derivatives can interact with amino acid side chains, potentially leading to new protein cross-linking reagents that could be useful in biochemistry and molecular biology .
  • Metal Ion Complexation: Thiourea can form complexes with metal ions, influencing metal sulfide formation and contributing to materials science applications .

Thiourea shares similarities with several compounds but stands out due to its unique sulfur-containing structure. Here are some comparable compounds:

CompoundStructureKey Features
UreaH₂N−C(=O)−NH₂Contains oxygen instead of sulfur; less reactive.
DithiocarbamateR-N=C(S)-S-R'Contains two sulfur atoms; used as herbicides.
ThioacetamideCH₃C(S)NH₂Similar reactivity but different functional groups.
CarbamothioateR-NH-C(=S)-OContains both sulfur and oxygen; used in agricultural applications.

Thiourea's unique properties stem from its sulfur atom's reactivity, making it a valuable compound in organic synthesis and various industrial applications. Its ability to participate in diverse

Physical Description

Thiourea appears as white or off-white crystals or powder. Sinks and mixes with water. (USCG, 1999)
Dry Powder; Other Solid; Pellets or Large Crystals
White or off-white crystals or powder; [CAMEO]
Solid
WHITE CRYSTALS OR POWDER.
White or off-white crystals or powder.

Color/Form

White solid which crystallizes in a rhombic bipyramidal structure
White lustrous crystals
Three functional groups - amino, imino, and thiol

XLogP3

-0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

76.00951931 g/mol

Monoisotopic Mass

76.00951931 g/mol

Boiling Point

Sublimes in vacuum at 302-320 °F (NTP, 1992)
Decomposes at boiling point
Sublimes in vacuum at 302-320 °F

Heavy Atom Count

4

Taste

Bitter

Density

1.405 at 68 °F (USCG, 1999) - Denser than water; will sink
1.405 g/cu cm at 25 °C
1.4 g/cm³
1.405 at 68 °F

LogP

-1.08 (LogP)
log Kow = -1.08
-1.08
-2.38/-0.95

Odor

Odorless

Decomposition

When heated to decomposition it emits very toxic fumes of nitroxides and sulfoxides.

Melting Point

349 to 352 °F (NTP, 1992)
176-178 °C
180 °C
182 °C
349-352 °F

UNII

GYV9AM2QAG

Related CAS

53754-90-8

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H361d ***: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Thiourea is a white solid odorless crystal with a bitter taste. It is very soluble in water. Thiourea is present in laburnum shrubs. It is produced by two species of fungi. USE: Thiourea is a commercially important chemical that is mainly used to make other chemicals used in textile and wool processing and mineral ore processing. Thiourea is also used during the production of blueprint and photocopy paper, resins, dyes, drugs, cleaners, and other chemicals. Thiourea is an ingredient in some film development chemicals and silver polishes. It can also be found in hydraulic fracturing fluid. It was previously used as a drug to treat excessive thyroid gland activity. EXPOSURE: Workers that use or produce thiourea may have direct skin contact or breathe in mists. Architects, drafters, and other individuals who handle blueprints may also have skin exposure to thiourea. The general population may have skin contact or breathe in mists during film development or while using metal tarnish remover products. If thiourea is released to air, it will be broken down by reactions with other chemicals and light. If released to soil or water, is not expected to bind to soil particles or suspended particles. It will move through soil. Thiourea is not expected to move into air from wet soils or water surfaces. Thiourea can be broken down by some types of microorganisms under certain environmental conditions. It is not expected to build up in aquatic organisms. RISK: Skin allergies have occurred in humans following skin exposure to silver polish, blueprints, or other products containing thiourea. Decreased thyroid hormone levels, decreased blood cell counts, and stomach upset occurred in patients given thiourea as a treatment for increased thyroid gland activity. The potential for thiourea to cause birth defects, abortion, infertility, or cancer has not been studied in humans. Thyroid gland lesions and decreased thyroid hormone levels occurred in laboratory animals repeatedly given food or water containing low concentrations of thiourea. Birth defects and decreased growth were seen in offspring of laboratory rats given drinking water with low concentrations of thiourea during pregnancy. The potential effect of thiourea on fertility has not been assessed in animals. Thyroid gland, liver, and ear canal tumors were observed in laboratory rats given food or water containing low concentrations of thiourea for all of their lifetime. Tumors were not observed in laboratory mice similarly exposed for most or all of their lifetime. The International Agency for Research on Cancer determined that thiourea is not classifiable as to its ability to cause cancer in humans based on no data in humans and inadequate data from animal studies. The U.S. National Toxicology Program 13th Report on Carcinogens determined that thiourea is reasonably anticipated to be a human carcinogen based upon sufficient evidence of thyroid, liver, and ear canal tumors in laboratory rats. The potential for thiourea to cause cancer in humans has not been assessed by the U.S. EPA IRIS program. (SRC)

Therapeutic Uses

Thiourea had a former use in the treatment of excessive thyroid gland activity. The doses of thiourea recommended vary considerably. Originally, a dose of 2-3 g daily was used, especially as an initial dose. This was later reduced because of the associated side-effects. The side-effects of thiourea have been described from observations of the former therapeutic use of thiourea in the 1940s as a thyroid depressant. Forty-nine (i.e., 9.3%) of 525 patients who were treated with thiourea suffered from one or more of the following side-effects as specified by the respective number of individual cases quoted in parentheses: agranulocytosis (1), leukopenia (4), elevated temperature (24), erythema (9), swollen lymph nodes (1), pains in muscles and joints (4), gastrointestinal disorders (17), and various other symptoms. Elevated temperature was observed almost immediately after commencement of the therapy and regressed upon its termination. Both attacks of feverishness, which occur within 7-14 days after the onset of the therapy, and skin reactions have been attributed to sensitization.

Pharmacology

Thiourea is a white crystalline solid, both naturally occurring and synthetic, that is soluble in water, ammonium thiocyanate solution and ethanol. In the past, it was used as a photographic toning agent, a component of hair preparations and a dry cleaning agent. Currently, it is only used in animal glue liquefiers and silver tarnish removers. When heated to decomposition, thiourea emits toxic fumes of nitrogen oxides and sulfur oxides. Long-term exposure of humans to thiourea may cause bone marrow damage, resulting in reduced levels of red blood cells, white blood cells and/or platelets. It is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Indicators and Reagents

Vapor Pressure

0.0028 [mmHg]
1.41X10-7 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

62-56-6

Absorption Distribution and Excretion

(35)S-Thiourea was shown to cross the placenta in mice and rats and to be preferentially stored in the thyroid gland, depending on the stage of development of this organ, where it affects iodine metabolism.
Pregnant mice were injected intravenously with 14C-labelled thiourea. Autoradiography revealed that radioactivity began to accumulate in the thyroid gland of mothers and fetuses after only 5 min and remained higher in this tissue than in any other organ during the entire 4-day observation period. Increased levels of radioactivity were also found in the walls of the large blood vessels, the cortex of the adrenal glands, the mammary glands, liver, lungs, and kidneys.
In rats, [(14)C]thiourea administered intravenously was found to be uniformly distributed in lung, liver, and kidney proteins 24 hr after application.
Thiourea is also absorbed to a lesser degree through the skin. Following dermal application of 2000 mg/kg body weight to rabbits in the form of an aqueous solution (26 mL of a 25% w/v solution), approximately 4% of the applied dose was found in the animals' urine; when applied in solid form, only 0.1% was found in the urine.
For more Absorption, Distribution and Excretion (Complete) data for THIOUREA (9 total), please visit the HSDB record page.

Metabolism Metabolites

Thiourea has been identified as one of the metabolites in workers exposed to carbon disulfide.
When (35)sulfur labelled cmpd was given by ip injection to rats 98% of admin radioactivity appeared in urine within 48 hr after injection. Chromatography of the urine showed that major product was undegraded thiourea, with small quantities of inorganic sulfate (6.2%) & ethereal sulfate (5.9%).
Thiourea, phenylthiourea, and methimidazole perfused into rat liver stimulated the biliary efflux of oxidized glutathione without affecting the excretion of reduced glutathione into either the bile or the caval perfusate. The results are consistent with a model based on S-oxygenation of thiocarbamide to formamide sulfenates catalyzed exclusively by the flavin-containing monooxygenase. The resulting sulfenate is reduced by glutathione, yielding oxidized glutathione and the parent thiocarbamide. Rapid cellular oxidation of glutathione by this mechanism leads to biliary efflux of the disulfide.
Thiourea is oxidized by thyroid gland peroxidase in the presence of iodine or iodide and hydrogen peroxide to form formamidine disulfide (NH2(NH)CSSC(NH)NH2). Formamidine disulfide is unstable and decomposes at pH values above 3.0, forming cyanamide, elementary sulfur, and thiourea. It was shown in vitro and in vivo that both cyanamide and thiourea are inhibitors of thyroid peroxidase (Davidson et al., 1979).
For more Metabolism/Metabolites (Complete) data for THIOUREA (6 total), please visit the HSDB record page.

Wikipedia

Thiourea
Carbon_suboxide

Drug Warnings

Thiourea had a former use in the treatment of excessive thyroid gland activity. The doses of thiourea recommended vary considerably. Originally, a dose of 2-3 g daily was used, especially as an initial dose. This was later reduced because of the associated side-effects. The side-effects of thiourea have been described from observations of the former therapeutic use of thiourea in the 1940s as a thyroid depressant. Forty-nine (i.e., 9.3%) of 525 patients who were treated with thiourea suffered from one or more of the following side-effects as specified by the respective number of individual cases quoted in parentheses: agranulocytosis (1), leukopenia (4), elevated temperature (24), erythema (9), swollen lymph nodes (1), pains in muscles and joints (4), gastrointestinal disorders (17), and various other symptoms. Elevated temperature was observed almost immediately after commencement of the therapy and regressed upon its termination. Both attacks of feverishness, which occur within 7-14 days after the onset of the therapy, and skin reactions have been attributed to sensitization.

Biological Half Life

In a study in which rats were given thiourea (100 mg/kg body weight) intraperitoneally, the half-time in plasma was calculated to be 3.3 h (Giri & Combs, 1972).
(14)carbon labeled thiourea was given iv or orally to rats at a low (0.16 mg/kg) or high (160 mg/kg) dose. Following iv admin, the radioactive label was covalently bound to macromolecular fractions such as proteins or peptides. The elimination of thiourea from plasma was greatly delayed following the high iv dose (half-life beta 7.0 hr) as compared with that after the low dose (high-life beta 0.69 hr).

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Carcinogens
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Production of thiourea is now carried out by treating technical-grade calcium cyanamide (CaCN2) with hydrogen sulfide or one of its precursors, e.g., ammonium sulfide or calcium hydrogen sulfide [19]. The calcium cyanamide must contain at least 23% nitrogen and must be free from calcium carbide (CaC2), as otherwise explosive acetylene is liberated by water or hydrogen sulfide. ... A reaction vessel is charged continuously with an aqueous suspension of calcium cyanamide and a mixture of hydrogen sulfide and carbon dioxide, such that the above reactions go to completion. The converted reaction mixture is removed continuously from the reactor and excess H2S is removed by stripping. Waste-gas from the reactor contains hydrogen sulfide, which is purified in a scrubber connected to the reactor. The stripped thiourea solution is filtered to remove the precipitated calcium carbonate formed as one of the reaction products. The filtrate is evaporated in vacuum and thiourea is crystallized by cooling. It is filtered, washed, and dried in an air stream.
Made by fusing ammonium thiocyanate: R. E. Powers, United States of America patent 2552584; R. E. Powers, J. Mitchell, United States of America patent 2560596 (both 1951 to Koppers); by treating cyanamide with hydrogen sulfide: R. O. Roblin, Jr., United States of America patent 2173067 (1940 to American Cyanamid); W. F. Lewis, United States of America patent 2393917 (1946 to Monsanto); J. van de Kamp, United States of America patent 2357149 (1944 to Merck & Co.).
(1) By heating dry ammonium thiocyanate, extraction with a concentrated solution of ammonium thiocyanate, with subsequent crystallization; (2) action of hydrogen sulfide on cyanamide.

General Manufacturing Information

Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Mining (except Oil and Gas) and support activities
All Other Basic Inorganic Chemical Manufacturing
Thiourea: ACTIVE
Each year, an estimated 35,000 wells are hydraulically-fractured in the U.S. Although the oil and gas extraction industry as a whole has a relatively higher fatality rate compared to most of the U.S. general industry... there is currently no worker injury/illness or fatality data publicly available for hydraulic fracturing or flowback operations. Regardless of the availability of data, more workers are potentially exposed to the hazards created by hydraulic fracturing and flowback operations due to the large increase in the number of these operations in the past decade. /Hydraulic fracturing/

Analytic Laboratory Methods

Method: OSHA PV2059; Procedure: high performance liquid chromatography with ultraviolet detector; Analyte: thiourea; Matrix: air; Detection Limit: 3.0 ug/cu m.
Traces of thiourea (e.g., in water) can be determined by HPLC (C18 reverse-phase with water as the mobile phase and subsequent ultraviolet detection at 245 nm).
Reaction of thiourea with sodium nitrite in acetic acid solution to give thiocyanate, which gives a red coloration with Fe+3 ions, is ... suitable for the determination of trace amounts. The red coloration is used to determine thiourea photometrically at 450 nm.
The methods include colorimetry, ultraviolet spectrophotometry, direct ultraviolet reflectance spectrometry, atmospheric-pressure chemical ionization mass spectrometry, gas chromatography, high-performance liquid chromatography (HPLC) with ultraviolet detection, reversed-phase HPLC with ultraviolet detection, periodate titration, potentiometric titration with an ion-selective electrode, anodic and cathodic stripping voltammetry, cathodic polarization potentiometry, chemiluminescence spectroscopy, flow-injection amperometry, flow-injection fluorimetry, micellar electrokinetic capillary chromatography and atomic absorption spectrometry.
For more Analytic Laboratory Methods (Complete) data for THIOUREA (9 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Handle and store in inert gas. Storage class (TRGS 510): Non Combustible Solids.
Thiourea is packed in polyethylene bags (less than or equal to 50 kg) or in folding containers (less than or equal to 1500 kg). Bags and containers must be kept tightly closed, and in a cool, dry place. The contents must be protected from the action of light.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practicable to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired. ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Changes of TSH-producing cells in the pituitary and thyroid expression of the growth factors, transforming growth factor alpha (TGF alpha) and epidermal growth factor receptor (EGFR), as well as cyclin D1, were investigated immunohistochemically in order to clarify their contribution to the enhancing effects of excess vitamin A (VA) on thyroidal carcinogenesis induced by thiourea (TU). Male rats were allocated to 4 groups, control, TU, VA, and TU + VA, respectively, receiving no treatment, water containing 0.2% TU, diet containing 0.1% VA, and both for 10 or 19 weeks after a single s.c. injection of DHPN (N-bis(2-hydroxypropyl)nitrosamine) (2800 mg/kg) for initiation. Immunohistochemistry using antibodies against TSH demonstrated enlargement of TSH-producing cells in the TU + VA group as compared to the TU group, supporting our conclusion that enhanced TSH stimulation is mainly responsible for promoting the effects of excess VA. Since the expression of TGF alpha, EGFR, and cyclin D1 in thyroid proliferative lesions did not exhibit any differences between the TU and TU + VA groups in the present study, these factors are unlikely to participate in VA enhancement of carcinogenesis.
In our previous investigation, which focused on two-stage carcinogenicity in the thyroid, rats were administered N-bis(2-hydroxypropyl)nitrosamine (DHPN), followed by thiourea (TU) over an experimental period of 19 weeks. Simultaneous treatment with a high level of vitamin A (VA) enhanced the induction of proliferative lesions that originated from the thyroidal follicular epithelium. To examine whether hormone synthesis in the thyroid could be inhibited by simultaneous treatment with a large amount of VA and TU, all of the rats were initially given a single subcutaneous injection of 2,800 mg DHPN/kg followed by a supply of 0% TU + 0% VA (DHPN only, control group), 0.2% TU in their drinking water (DHPN/TU group), 0.1% VA in their diet (DHPN/VA group), or 0.2% TU + 0.1% VA (DHPN/TU + VA group) during an experimental period of 4 weeks. Results obtained indicate that the iodine uptake and organification, namely iodination of tyrosine residue in thyroglobulin, of the thyroid, were significantly decreased in the DHPN/TU group compared to the DHPN control group. The variation in these values was attributable to the inhibitory effect of TU upon thyroid hormone synthesis. Results obtained from the DHPN/TU + VA and DHPN/TU groups were comparable. Therefore, the possibility that modification of hormone synthesis contributes to the enhancing effect of simultaneous treatment with a large amount of VA on thyroidal tumor induction by TU is considered to be very minimal.
Time course changes in serum TSH and quantitative data for thyroid proliferative lesions in male F344 rats administered N-bis(2-hydroxypropyl)nitrosamine (DHPN: 2000 mg/kg body weight, single s.c. injection) followed by 0.1% thiourea (TU), were assessed at weeks 1, 2, 4, 8, 12 and 16 of treatment. The serum T4 level in the TU group was markedly decreased at week 1 and remained significantly lowered throughout the experiment. Serum TSH levels, in contrast, were elevated up to a peak at around week 4 with a return to the normal range at week 12. Thyroid weights in the TU group were increased significantly in a treatment period-dependent manner. Histopathologically, marked hypertrophy of thyroid follicular cells occurred at the early stage of TU treatment. Proliferative lesions, such as hyperplasia and adenomas, occurred from weeks 2 and 4, respectively, and increased with the later treatment period. The cell proliferative activity of follicular cells, assessed by BrdU incorporation, was high until week 2, but then returned to normal. The initially appearing hyperplasias and adenomas were characterized by marked proliferation but this also greatly decreased at later stages when TSH was no longer elevated. The results of our study thus suggest that a high serum TSH level plays an important role in the early phase of thyroid tumorigenesis and 8 weeks treatment with test substances is sufficient for detection of thyroid tumor promoter potential in two-stage thyroid carcinogenesis models.
To evaluate the effects of phenobarbital (PB) and thiourea (TU), alone or in combination, on proliferative lesions of the liver, thyroid and lung, male F344 rats initiated with 2000 mg/kg body weight N-bis(2-hydroxypropyl) nitrosamine (DHPN) were given diet and/or drinking water containing 0% PB/TU (group 1), 1000 ppm PB (group 2), 0.1% TU (group 3) and 500 ppm PB and 0.05% TU (group 4), from weeks 2 to 20 for 19 weeks. Group 4 showed remarkable increases in the number of hepatocellular altered foci per animal, the values being superior to the averages of groups 2 and 3. The number of thyroid proliferative lesions per animal was highest in group 3 and lowest in group 2. Lung proliferative lesions were induced in all groups, but no modifying influence on their development was evident in the combined group. The present results indicate that combined administration of PB and TU exerts synergistic enhancing effects on hepatocarcinogenesis.
For more Interactions (Complete) data for THIOUREA (24 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15

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